Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate
Description
Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate is a substituted benzoate ester featuring a dimethylcarbamoyloxy group at the 3-position and an iodine atom at the 2-position of the aromatic ring. The iodine atom provides a reactive site for further functionalization, while the dimethylcarbamoyloxy group contributes steric and electronic effects that influence reactivity and solubility.
Properties
CAS No. |
918402-54-7 |
|---|---|
Molecular Formula |
C12H14INO4 |
Molecular Weight |
363.15 g/mol |
IUPAC Name |
ethyl 3-(dimethylcarbamoyloxy)-2-iodobenzoate |
InChI |
InChI=1S/C12H14INO4/c1-4-17-11(15)8-6-5-7-9(10(8)13)18-12(16)14(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
BWEVXCGAOCRMDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)OC(=O)N(C)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate typically involves the esterification of 3-hydroxy-2-iodobenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The resulting ethyl ester is then reacted with dimethylcarbamoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ester and carbamate groups can be oxidized or reduced under specific conditions.
Hydrolysis: The ester and carbamate groups can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Oxidized products include carboxylic acids or aldehydes.
Reduction: Reduced products include alcohols or amines.
Hydrolysis: Hydrolysis yields 3-hydroxy-2-iodobenzoic acid and dimethylamine.
Scientific Research Applications
Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate involves its interaction with specific molecular targets. The iodine atom and carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethyl 3-{[Bis(dimethylamino)phosphoryl]oxy}-2-iodobenzoate (44a)
- Structure: Replaces the dimethylcarbamoyloxy group with a phosphoryloxy group containing bis(dimethylamino) substituents.
- Synthesis : Prepared via reaction of ethyl 3-hydroxybenzoate derivatives with (TMP)Mg(Bt)·2LiCl in THF at 0°C, yielding 78% as a yellow oil .
- Key Differences: Reactivity: The phosphoryloxy group may enhance electrophilicity compared to the carbamoyloxy group, influencing coupling reactions.
Ethyl 4-(Dimethylamino)-3-iodobenzoate
- Structure: Features a dimethylamino group at the 4-position and iodine at the 3-position.
- Key Differences: Electronic Effects: The dimethylamino group is electron-donating, contrasting with the electron-withdrawing carbamoyloxy group in the target compound. Iodine Position: The 3-position iodine may alter regioselectivity in subsequent reactions compared to the 2-position iodine .
Positional Isomers and Substitution Patterns
- Ethyl 4-(Diethylamino)-3-iodobenzoate: Differs in the amino group (diethyl vs. dimethyl) and iodine position (3- vs. 2-position). The bulkier diethyl group reduces solubility in non-polar solvents .
- Ethyl 4-(Trifluoromethyl)phenylacetate : Contains a trifluoromethyl group, which significantly increases electronegativity and metabolic stability compared to iodine-substituted benzoates .
Data Table: Comparative Analysis
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